N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Description
N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-9(2)13(22-17)8-18-15(21)11-7-19-20-14(11)10-5-3-4-6-12(10)16/h3-7,9,13H,8,17H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCJXZJWLBMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazole intermediate.
Attachment of the aminooxy-methylbutyl group: This step could involve the reaction of an aminooxy compound with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group may yield nitroso derivatives, while substitution of the chlorine atom may yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminooxyethyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
- N-(2-aminooxypropyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
- N-(2-aminooxybutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(2-aminooxy-3-methylbutyl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the aminooxy group and the chlorophenyl group can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
